4,5-Difluorophthalonitrile

Overview

Description

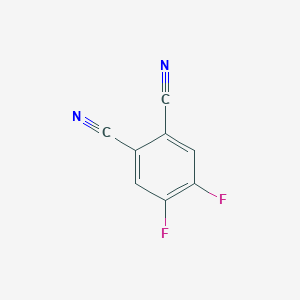

4,5-Difluorophthalonitrile is a chemical compound with the molecular formula C8H2F2N2 . It has a molecular weight of 164.11 . It is a solid substance and is used in the preparation of benzo[g]pteridine as an organic electron transfer mediator .

Synthesis Analysis

The synthesis of 4,5-Difluorophthalonitrile can be achieved through the aromatic nucleophilic substitution reaction between commercially available 4,5-dichlorophthalonitrile and potassium fluoride . Another method involves a palladium-catalyzed reaction between 1,2-Dibromo-4,5-difluorobenzene .Molecular Structure Analysis

The InChI code for 4,5-Difluorophthalonitrile is 1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H . The InChI key is KNDUBEZZKOOYMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,5-Difluorophthalonitrile is a solid substance . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 305.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.6±3.0 kJ/mol . The flash point is 138.4±27.9 °C . The index of refraction is 1.515 .Scientific Research Applications

Photodynamic Therapy

4,5-Difluorophthalonitrile has been applied in the synthesis of water-soluble phthalocyanines, which are used as photosensitizers in photodynamic therapy. A study by Iqbal, Hanack, and Ziegler (2009) synthesized an octasubstituted galactose zinc(II) phthalocyanine from 4,5-difluorophthalonitrile, demonstrating its potential in medical applications (Iqbal, Hanack, & Ziegler, 2009).

Battery Technology

In the realm of battery technology, 4,5-Difluorophthalonitrile contributes to the improvement of lithium-ion batteries. Huang et al. (2014) used a derivative of 4,5-Difluorophthalonitrile as an electrolyte additive, enhancing the cyclic stability and capacity retention of high-voltage lithium-ion batteries (Huang et al., 2014).

Chemical Synthesis

4,5-Difluorophthalonitrile is also pivotal in the chemical synthesis of various compounds. For instance, a study by Wang Shu-zhao (2008) described the synthesis of 4,5-dichlorophthalonitrile, highlighting the versatility of 4,5-difluorophthalonitrile in producing various derivatives (Wang Shu-zhao, 2008).

Solvent Interactions

Koptyaev et al. (2016) explored the synthesis and solution behavior of low-symmetry nickel phthalocyaninates derived from 4,5-difluorophthalonitrile, providing insights into solvent interactions and complex formation (Koptyaev, Galanin, & Shaposhnikov, 2016).

Material Science

In material science, the synthesis of crystalline covalent organic frameworks using 4,5-Difluorophthalonitrile has been reported. Zhang et al. (2018) demonstrated the creation of frameworks with high chemical stability, indicating potential applications in various fields (Zhang et al., 2018).

NMR Spectroscopy

4,5-Difluorophthalonitrile's derivatives have been studied for their NMR spectral properties, as indicated by Terekhov et al. (1996). This research highlights the compound's importance in spectroscopic studies and its potential in understanding molecular structures (Terekhov, Nolan, Mcarthur, & Leznoff, 1996).

Safety and Hazards

4,5-Difluorophthalonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 4,5-Difluorophthalonitrile are currently unknown

Mode of Action

It is known that the compound can be activated by either thermally or photochemically induced electron transfer .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound.

Result of Action

The activation of the compound leads to the formation of an excited state and the release of energy in the form of heat and light .

Action Environment

The action, efficacy, and stability of 4,5-Difluorophthalonitrile could be influenced by various environmental factors . For instance, the compound is air-sensitive and should be stored under inert gas . It is also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

4,5-difluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDUBEZZKOOYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474793 | |

| Record name | 4,5-difluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134450-56-9 | |

| Record name | 4,5-difluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the use of 4,5-Difluorophthalonitrile in the synthesis of mixed alloy Boron Subphthalocyanines (BsubPcs) impact their electrochemical properties compared to using only unsubstituted phthalonitrile?

A1: [] Researchers have found that incorporating 4,5-Difluorophthalonitrile, along with other halogenated phthalonitriles like 4,5-dichlorophthalonitrile, into the synthesis of BsubPcs leads to the formation of mixed alloys with varying halogen substitutions on the BsubPc periphery. This "mixed alloy" composition, denoted as X-Cl2nF2mBsubPc (where X = Cl or F), exhibits enhanced electrochemical oxidation and reduction stability compared to BsubPcs synthesized solely from unsubstituted phthalonitrile []. This improved stability is crucial for the performance and longevity of organic electronic devices like organic solar cells (OSCs). Further research is ongoing to fully characterize these mixed alloy BsubPcs and optimize their integration into various organic electronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)